4-Terpineol, (-)-

Description

Historical Context and Discovery

The historical significance of (-)-terpinen-4-ol is intrinsically linked to the traditional knowledge of Australian Aboriginal peoples, who utilized tea tree plants medicinally long before scientific documentation began. Aboriginal oral history contains accounts of "healing lakes" containing fallen leaves of the tea tree plant, where the Bundjalung Aboriginal peoples of northern New South Wales were likely the first to systematically employ tea tree plants for medicinal purposes. These traditional practitioners utilized inhaled oils from crushed leaves to treat upper respiratory infections and prepared infusions for various skin conditions.

The scientific documentation of this compound began in the 1920s when Australian chemist Arthur Penfold initiated systematic investigations into the business potential and chemical composition of Australian essential oils. Penfold's pioneering work, conducted through a series of papers exploring the germicidal properties of various Australian essential oils, marked the beginning of formal scientific inquiry into terpinen-4-ol and related compounds. This research culminated in 1930 when the Medical Journal of Australia published an official report recognizing tea tree oil as a potential new germicide, establishing the foundation for subsequent commercial and scientific development.

The commercial tea tree oil industry, which originated from these early investigations, has since evolved into a significant sector of the natural products industry. Penfold's initial characterization work provided the scientific basis for understanding the chemical composition of tea tree oil and identifying terpinen-4-ol as its principal bioactive component. This historical progression from traditional knowledge to scientific validation exemplifies the importance of ethnobotanical research in modern natural product discovery.

Nomenclature and Classification

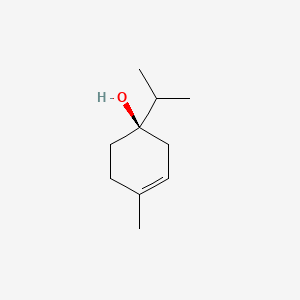

(-)-Terpinen-4-ol belongs to the class of organic compounds known as menthane monoterpenoids, which are characterized by their structural foundation based on the para-menthane backbone. The systematic nomenclature for this compound reflects its complex stereochemical and structural characteristics, with the International Union of Pure and Applied Chemistry designation being 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol.

The compound exhibits multiple synonymous names reflecting its various classification systems and historical naming conventions. These include para-Menth-1-en-4-ol, 1-para-menthen-4-ol, and 4-carvomenthenol. The Chemical Abstracts Service registry number 562-74-3 provides the definitive identification for this compound across scientific databases. The molecular formula C₁₀H₁₈O indicates its composition as a monoterpenoid alcohol with a molecular weight of 154.25 daltons.

The stereochemical designation (-) indicates the levorotatory nature of this particular enantiomer, distinguishing it from its dextrorotatory counterpart. This stereochemical specificity is significant as both enantiomers occur naturally, often as racemic mixtures, though they possess equivalent olfactory properties. The compound serves as an isomer of terpineol, sharing the same molecular formula but differing in the position of the hydroxyl functional group.

The structural foundation of (-)-terpinen-4-ol is based on the para-menthane backbone, which consists of a cyclohexane ring bearing a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. This structural arrangement classifies it within the broader category of prenol lipids and specifically as a monoterpenoid, reflecting its biosynthetic origin from isoprene units.

Natural Sources and Distribution

(-)-Terpinen-4-ol demonstrates remarkable widespread occurrence across diverse plant families, with its highest concentrations found in essential oils of aromatic plants. The compound serves as the primary constituent of tea tree oil, extracted from the leaves, branches, and bark of Melaleuca alternifolia, where it typically comprises 30-40% of the total oil composition.

Table 1: Natural Sources and Terpinen-4-ol Content

| Plant Family | Genus/Species | Plant Part | Terpinen-4-ol Content (mg/g) |

|---|---|---|---|

| Cupressaceae | Sabina vulgaris | Fruit | 223.0 |

| Cupressaceae | Juniperus indica | Leaf | 37.0-130.0 |

| Labiatae | Origanum majorana | All parts | 323.0 |

| Labiatae | Origanum ramonense | Leaf | 168.0 |

| Labiatae | Nepeta asterotrichus | All parts | 228.0 |

| Labiatae | Ocimum americanum | All parts | 176.0 |

| Zingiberaceae | Zingiber cassumunar | Leaf, Rootstalk | 505.0 |

| Myrtaceae | Pimenta racemosa | Fruit | 207.2 |

| Rutaceae | Citrus hystrix | Fruit | 175.5 |

The distribution of (-)-terpinen-4-ol extends across numerous botanical families, demonstrating its fundamental role in plant secondary metabolism. Within the Cupressaceae family, Juniperus communis contains significant quantities of the compound, which is believed to contribute to the exceptional rot-resistance properties of this wood species. The compound occurs naturally in cypress oil, juniper berry oil, Ceylon cardamom, nutmeg, marjoram, and thyme, among others.

Comprehensive phytochemical surveys have identified (-)-terpinen-4-ol in diverse plant species including allspice, anise, apple, basil, cardamom, cinnamon, and various Melaleuca species. The compound has also been detected in cannabis plants, contributing to the complex monoterpene profile of these species. The wide taxonomic distribution suggests evolutionary conservation of the biosynthetic pathways leading to terpinen-4-ol production.

The concentration of (-)-terpinen-4-ol varies significantly among different plant sources and even within the same species depending on environmental factors, harvesting conditions, and extraction methods. The highest recorded concentrations exceed 500 mg/g in Zingiber cassumunar, demonstrating the potential for selective breeding or biotechnological approaches to enhance production.

Significance in Research and Industry

(-)-Terpinen-4-ol has emerged as a compound of exceptional significance across multiple research domains and industrial applications, driven by its diverse biological activities and favorable physicochemical properties. The compound's importance in the flavor and fragrance industry stems from its distinctive organoleptic characteristics, described as possessing peppery, spicy, musty, and citrus notes with a cooling woody or spicy taste profile.

Industrial applications of (-)-terpinen-4-ol span multiple sectors, with primary utilization in flavor and fragrance formulations for citrus and spice-type products. The compound serves essential roles in the reconstitution of essential oils, particularly lavender and geranium formulations, where it contributes to the overall olfactory profile. Its stability across various pH conditions makes it suitable for diverse formulation applications, from fine fragrances to detergent systems.

Table 2: Industrial Application Stability Profile

| Application | pH Condition | Stability Rating |

|---|---|---|

| Fine Fragrance | Neutral | Good |

| Fabric Softener | pH 3 | Fair |

| Antiperspirants | pH 3.5 | Good |

| Toiletry Applications | pH 6 | Good |

| Liquid Detergent | pH 9 | Good |

| Soap | pH 10 | Good |

| Powder Detergent | pH 11 | Fair |

| Bleach | pH 14 | Poor |

Research significance of (-)-terpinen-4-ol has expanded dramatically with discoveries of its antimicrobial properties. Studies have demonstrated potent bactericidal activity against Staphylococcus aureus and antifungal efficacy against Candida albicans, establishing its potential as a natural antimicrobial agent. The compound exhibits minimum inhibitory concentrations of 0.25% volume/volume and minimum bactericidal concentrations of 0.5% volume/volume against Staphylococcus aureus, indicating strong antibacterial potency.

Contemporary research has revealed (-)-terpinen-4-ol's remarkable antibiofilm activity, with studies showing greater than 80% inhibition of biofilm formation at sub-inhibitory concentrations. This property has significant implications for addressing antibiotic-resistant bacterial infections, as biofilm formation represents a major challenge in clinical microbiology. Molecular docking studies suggest that penicillin-binding protein 2a serves as a potential target for the compound's antibacterial action.

The compound's research significance extends to oncology, where studies have demonstrated anticancer properties through reactive oxygen species-mediated pathways. Investigation of colorectal cancer models has revealed the compound's ability to inhibit cancer cell growth, opening new avenues for natural product-based therapeutic development. Additional research has explored its potential in treating Demodex blepharitis and various inflammatory conditions, highlighting its versatility as a bioactive compound.

Properties

IUPAC Name |

(1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@](CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033857 | |

| Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20126-76-5 | |

| Record name | (-)-Terpinen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20126-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Terpineol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020126765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Terpinen-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERPINEOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VI196VS5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Optimization

The lithium-amine-mediated dehydrohalogenation of 1,4-cineole represents the most industrially viable synthesis, achieving 88% yield in a single step. The reaction proceeds via an E2 elimination mechanism, where a lithium-diamine complex (e.g., lithium-ethylenediamine) abstracts a β-hydrogen from 1,4-cineole, forming terpinen-4-ol and ethylene glycol as a byproduct. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 100–140°C | Maximizes kinetics without side reactions |

| Molar Ratio (Li:Amine:Cineole) | 3:1:1 | Ensures stoichiometric reagent availability |

| Reaction Time | 6–9 hours | Completes conversion while minimizing degradation |

A representative procedure involves heating 1,4-cineole (72% purity) with lithium wire and 1,3-diaminopropane at 110°C for 9 hours, followed by aqueous workup and distillation. This method leverages 1,4-cineole, a low-cost byproduct of α-pinene hydration, enhancing economic feasibility.

Enantiomeric Control

The stereochemical outcome is dictated by the chair-like transition state during elimination. 1,4-Cineole’s rigid bicyclic structure ensures anti-periplanar geometry between the leaving group (ether oxygen) and β-hydrogen, yielding (-)-terpinen-4-ol with >98% enantiomeric excess (ee).

Epoxidation and Hydrogenation of Terpinolene

Epoxidation Step

Terpinolene reacts with peracetic acid to form terpinolene epoxide, which undergoes acid-catalyzed ring-opening to yield terpinen-4-ol. Homogeneous catalysts like H2SO4 (2–5 mol%) afford moderate yields (55–65%) but produce α-terpineol and 1,8-cineole as byproducts.

Solid-Catalyzed Isomerization

Nanotitania (TiO2) and γ-alumina catalyze the isomerization of terpinolene epoxide to allylic alcohols with 89% selectivity. In a continuous flow system, terpinolene epoxide (0.2 M in toluene) passes over TiO2 at 120°C, achieving 78% conversion to trans-epoxy alcohol intermediates. Subsequent hydrogenation over 5% Pd/C at 80°C and 10 bar H2 yields (-)-terpinen-4-ol in 62% overall yield, free of α-terpineol impurities.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Steps | Yield (%) | Selectivity (%) | Key Advantage |

|---|---|---|---|---|---|

| E2 Elimination | 1,4-Cineole | 1 | 88 | >98 | Single-step, high enantiopurity |

| Solid-Catalyzed Synthesis | Terpinolene | 2 | 62 | 89 | Isomer-free product |

| Photo-oxidation | Terpinolene | 2 | 60 | 72 | Low-cost reagents |

| Epoxidation | Terpinolene | 3 | 55 | 65 | Mature technology |

The E2 elimination route is favored for its simplicity and high yield, whereas the solid-catalyzed method excels in stereochemical purity. Photo-oxidation remains niche due to equipment costs, while epoxidation is hampered by byproduct formation.

Chemical Reactions Analysis

Types of Reactions: (-)-Terpinen-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: (-)-Terpinen-4-ol can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of terpinene-4-one.

Reduction: Reduction of (-)-Terpinen-4-ol can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of terpinene.

Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, producing halogenated derivatives of (-)-Terpinen-4-ol.

Major Products Formed:

Oxidation: Terpinene-4-one

Reduction: Terpinene

Substitution: Halogenated derivatives

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

(-)-Terpinen-4-ol exhibits broad-spectrum antimicrobial properties, effective against bacteria, fungi, and viruses. Studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Candida albicans and Staphylococcus aureus. For instance, a study reported that terpinen-4-ol had a minimum inhibitory concentration (MIC) as low as 0.5% against various strains of bacteria .

1.2 Anti-inflammatory Properties

Research indicates that (-)-terpinen-4-ol can significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in activated human monocytes . This anti-inflammatory effect has potential therapeutic implications for conditions like arthritis and other inflammatory diseases.

1.3 Anticancer Effects

Several studies highlight the anticancer potential of (-)-terpinen-4-ol. It has shown dose-dependent inhibition of cancer cell proliferation in colorectal, pancreatic, prostate, and gastric cancers . Notably, when combined with standard chemotherapeutic agents like oxaliplatin and fluorouracil, it enhances their effectiveness, achieving up to 91% growth inhibition in certain cancer cell lines . Additionally, it has been observed to restore sensitivity in KRAS-mutated colorectal cancer cells to cetuximab therapy .

Cosmetic Applications

Due to its antimicrobial and anti-inflammatory properties, (-)-terpinen-4-ol is widely utilized in cosmetic formulations. It is incorporated into products aimed at treating acne and other skin conditions because it can reduce inflammation and inhibit bacterial growth on the skin . The compound's inclusion in formulations can enhance the stability and efficacy of active ingredients due to its ability to form inclusion complexes with cyclodextrins .

Food Industry Applications

(-)-Terpinen-4-ol's antimicrobial properties make it a candidate for use as a natural preservative in food products. Its effectiveness against foodborne pathogens can help extend shelf life while maintaining food safety . Additionally, its pleasant aroma contributes to flavoring agents in food products.

Comprehensive Data Table

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, (-)-terpinen-4-ol was tested against human melanoma cells (M14) to assess its cytotoxic effects. Results indicated that both sensitive and drug-resistant melanoma cells exhibited significant apoptosis when treated with terpinen-4-ol at concentrations ranging from 0.005% to 0.03% . This highlights the compound's potential as an adjunct therapy in oncology.

Case Study 2: Skin Treatment Formulation

A formulation containing (-)-terpinen-4-ol was developed for topical application to treat acne vulgaris. Clinical trials showed a marked improvement in skin condition after four weeks of application, with a reduction in lesion count by over 70% compared to placebo controls .

Mechanism of Action

The mechanism of action of (-)-Terpinen-4-ol involves disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of bacterial and fungal cells, increasing membrane permeability and causing leakage of cellular contents. This action is facilitated by its lipophilic nature, allowing it to integrate into the lipid bilayer effectively.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

(-)-Terpinen-4-ol shares functional and structural similarities with other monoterpenes, such as α-terpineol, γ-terpinene, and D-limonene. Below is a detailed comparison of their pharmacological, physicochemical, and functional properties.

Structural Analogues

α-Terpineol

- Structure : A primary alcohol with a hydroxyl group at the eighth carbon.

- Key Differences : The position of the hydroxyl group reduces its volatility compared to (-)-Terpinen-4-ol.

- Bioactivities: Antimicrobial: α-Terpineol shows superior activity against Escherichia coli (MIC: 0.15–1.25% vs. 0.31–2.50% for (-)-Terpinen-4-ol) but comparable efficacy against Staphylococcus aureus . Cytotoxicity: Higher IC50 values (lower toxicity) in skin cells compared to (-)-Terpinen-4-ol . Synergy: Combines with sabinene hydrate to enhance anticancer activity in non-small cell lung cancer models .

γ-Terpinene

- Structure: A monoterpene hydrocarbon lacking a hydroxyl group.

- Key Differences : Greater hydrophobicity and susceptibility to oxidation.

- Bioactivities :

Functional Analogues

D-Limonene

- Structure: A cyclic monoterpene hydrocarbon.

- Key Differences: No hydroxyl group, limiting direct antimicrobial activity.

- Bioactivities :

1,8-Cineole

- Structure : A bicyclic ether with a oxygen-containing ring.

- Key Differences : Higher volatility and lower cytotoxicity.

- Bioactivities :

Pharmacological and Functional Comparisons

Antimicrobial Activity

(-)-Terpinen-4-ol demonstrates superior anti-Legionella activity, attributed to its ability to disrupt microbial membranes and reduce ergosterol synthesis in fungi .

Anticancer Potency

| Compound | Jurkat Cells (IC50, µg/mL) | Tumor Growth Inhibition (In Vivo) |

|---|---|---|

| (-)-Terpinen-4-ol | 50.20 | 60% reduction at 0.1% |

| γ-Terpinene | 136.60 | Not reported |

| α-Pinene | 192.42 | Not reported |

(-)-Terpinen-4-ol induces apoptosis in colorectal and gastric cancers by modulating mitochondrial pathways and reactive oxygen species (ROS) .

Antioxidant Capacity

- (-)-Terpinen-4-ol contributes to antioxidant activity in essential oils but is outperformed by glycosidically bound aglycones (e.g., in nutmeg) .

- Oxygenated monoterpenes like (-)-Terpinen-4-ol exhibit stronger radical scavenging than hydrocarbons (e.g., γ-terpinene) .

Stability and Extraction Considerations

- Stability: (-)-Terpinen-4-ol is more stable than α-terpinene and terpinolene, which oxidize into skin irritants under light or heat .

- Extraction : Superheated water extraction (SWE) at 150°C yields 20% more (-)-Terpinen-4-ol than steam distillation . Enzyme-assisted microwave extraction further enhances concentration .

Biological Activity

(-)-Terpinen-4-ol is a monoterpene alcohol primarily found in the essential oil of Melaleuca alternifolia (tea tree oil) and is recognized for its diverse biological activities. This article provides a comprehensive overview of its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Antibacterial Activity

(-)-Terpinen-4-ol exhibits significant antibacterial properties, particularly against pathogenic bacteria. A study demonstrated its ability to inhibit biofilm formation by Staphylococcus aureus, with over 80% inhibition at subinhibitory concentrations. The compound was more effective in preventing biofilm formation than in disrupting established biofilms, indicating its potential as a preventive measure against bacterial infections .

Table 1: Antibacterial Efficacy of (-)-Terpinen-4-ol

| Bacteria | Minimum Inhibitory Concentration (MIC) | % Biofilm Inhibition at 0.5 MIC |

|---|---|---|

| Staphylococcus aureus | 0.3 mg/mL | >80% |

| Escherichia coli | 0.6 mg/mL | Not reported |

| Bacillus subtilis | 0.6 mg/mL | Not reported |

Anticancer Properties

Research indicates that (-)-terpinen-4-ol possesses potent anticancer effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. In vitro studies showed that it induces apoptosis through the mitochondrial pathway, characterized by increased levels of p53 and alterations in the Bax/Bcl-2 ratio. The compound demonstrated a dose-dependent cytotoxic effect on A549 and CL1-0 cell lines, with significant morphological changes indicative of apoptosis at higher concentrations .

Table 2: Cytotoxic Effects of (-)-Terpinen-4-ol on Cancer Cell Lines

| Cell Line | IC50 Concentration (%) | Mechanism of Action |

|---|---|---|

| A549 | 0.052 | Caspase activation, p53 elevation |

| CL1-0 | 0.046 | Mitochondrial membrane potential loss |

| Colorectal Cancer | 0.005 - 0.1 | Synergistic with chemotherapy agents |

In combination with other chemotherapeutic agents, terpinen-4-ol has shown enhanced efficacy, achieving up to 91% growth inhibition when used alongside fluorouracil .

Anti-inflammatory Effects

(-)-Terpinen-4-ol also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α in macrophages. Its inhibitory concentration was found to be under 800 µg/mL, demonstrating significant potential for treating inflammatory conditions .

Table 3: Inhibition of TNF-α Production by (-)-Terpinen-4-ol

| Treatment Concentration (µg/mL) | TNF-α Production (%) |

|---|---|

| 200 | 40% |

| 400 | 60% |

| 800 | >80% |

Q & A

Q. What statistical frameworks are robust for analyzing (-)-Terpinen-4-ol’s dual roles in apoptosis and necrosis?

- Answer: Differentiate apoptosis (Annexin V+/PI−) from necrosis (Annexin V+/PI+) using FACS data analyzed via FlowJo. Apply two-way ANOVA for dose-time interactions and Bonferroni correction for multiple comparisons . For transcriptomic data, use DESeq2 for differential gene expression and GSEA for pathway enrichment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.